1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol
CAS No.: 1220033-72-6
Cat. No.: VC2658850
Molecular Formula: C13H20N2O3S
Molecular Weight: 284.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220033-72-6 |
|---|---|
| Molecular Formula | C13H20N2O3S |
| Molecular Weight | 284.38 g/mol |
| IUPAC Name | 1-(3-amino-4-ethylsulfonylphenyl)piperidin-4-ol |
| Standard InChI | InChI=1S/C13H20N2O3S/c1-2-19(17,18)13-4-3-10(9-12(13)14)15-7-5-11(16)6-8-15/h3-4,9,11,16H,2,5-8,14H2,1H3 |
| Standard InChI Key | OAQTXJUQBKLHTF-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=C(C=C(C=C1)N2CCC(CC2)O)N |
| Canonical SMILES | CCS(=O)(=O)C1=C(C=C(C=C1)N2CCC(CC2)O)N |
Introduction
Chemical Structure and Identification
1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol possesses a complex molecular architecture combining several important functional groups. The compound is characterized by a piperidinol core with a hydroxyl group at the 4-position, connected to a 3-amino-4-ethylsulfonylphenyl moiety. This unique structural arrangement contributes to its chemical reactivity and potential biological properties.
Basic Identifiers and Nomenclature
The compound is definitively identified through multiple chemical identifiers that ensure precise recognition in scientific literature and chemical databases. These identifiers are crucial for unambiguous reference in research and industrial applications.
| Parameter | Value |
|---|---|
| IUPAC Name | 1-(3-amino-4-ethylsulfonylphenyl)piperidin-4-ol |
| CAS Registry Number | 1220033-72-6 |
| Molecular Formula | C₁₃H₂₀N₂O₃S |
| Molecular Weight | 284.38 g/mol |
| PubChem Compound ID | 53408250 |
| MDL Number | MFCD13562277 |
The compound is registered in major chemical databases, allowing researchers to access its structural information and related research data .
Structural Representation
The molecular structure can be represented using various notation systems that provide information about its atomic connectivity and spatial arrangement. These notations are essential for computational chemistry and structure-based studies.
| Notation Type | Representation |
|---|---|
| SMILES | CCS(=O)(=O)C1=C(C=C(C=C1)N2CCC(CC2)O)N |
| InChI | InChI=1S/C13H20N2O3S/c1-2-19(17,18)13-4-3-10(9-12(13)14)15-7-5-11(16)6-8-15/h3-4,9,11,16H,2,5-8,14H2,1H3 |
| InChIKey | OAQTXJUQBKLHTF-UHFFFAOYSA-N |
These structural representations facilitate the compound's identification in chemical databases and computational analysis of its properties.
Physical and Chemical Properties
The physical and chemical properties of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol determine its behavior in various chemical environments and influence its potential applications in research and development.
| Property | Value/Description |
|---|---|
| Physical State | Solid |
| Color | Not specifically reported |
| Solubility | Likely soluble in polar organic solvents |
| pH Sensitivity | Expected to demonstrate pH-dependent behavior due to the presence of amino and hydroxyl groups |
The compound's solubility profile is influenced by the presence of both hydrophilic (amino, hydroxyl, sulfonyl) and hydrophobic (aromatic, ethyl) moieties .
Chemical Reactivity
The chemical reactivity of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol is determined by its functional groups, which include:
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A primary aromatic amine (-NH₂) capable of participating in nucleophilic substitution reactions and forming amides
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A secondary alcohol (piperidin-4-ol) that can undergo oxidation or esterification
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A sulfonyl group that imparts electron-withdrawing properties to the aromatic ring
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A tertiary amine in the piperidine ring that provides basic character and potential for quaternization
These functional groups contribute to the compound's chemical versatility and potential for derivatization in synthetic applications.
Structural Relationships and Analogues
1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol belongs to a broader family of functionalized piperidinols that have been studied for various applications. Understanding its structural relationships with similar compounds provides valuable context for its chemical behavior and potential utility.
Related Piperidinol Compounds
Several structurally related compounds have been documented in the chemical literature, showing the importance of this structural class in chemical research.
| Compound | CAS Number | Structural Difference |
|---|---|---|
| 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol | 1219957-10-4 | Contains methyl instead of ethyl on the sulfonyl group |
| 1-((3-Aminophenyl)methyl)piperidin-4-ol | 1016757-84-8 | Lacks the sulfonyl group and has a different connectivity pattern |
| 4-Phenyl-1-(3-phenylpropyl)-4-piperidinol derivatives | Various | Contains phenyl groups at different positions |
These structural analogues provide valuable comparative insights into the chemical and potential biological properties of the target compound .
Analytical Characterization
The characterization of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol can be achieved through various analytical techniques that provide information about its structure, purity, and physicochemical properties.
Spectroscopic Analysis
Spectroscopic methods are essential for structural confirmation and purity assessment of organic compounds like 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol.
| Analytical Technique | Expected Key Features |
|---|---|
| ¹H NMR Spectroscopy | Signals for aromatic protons (6.5-8.0 ppm), piperidinol CH-OH (~3.5-4.0 ppm), ethyl group (CH₂ at ~2.9-3.2 ppm, CH₃ at ~1.0-1.3 ppm), NH₂ (broad signal at ~4.0-5.0 ppm) |
| ¹³C NMR Spectroscopy | Signals for aromatic carbons (115-150 ppm), C-OH (~65-70 ppm), ethyl carbons (CH₂ at ~50 ppm, CH₃ at ~15 ppm) |
| IR Spectroscopy | Absorption bands for N-H stretching (3300-3500 cm⁻¹), O-H stretching (3200-3400 cm⁻¹), S=O stretching (1140-1170 and 1300-1350 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 284, with fragmentation patterns characteristic of the sulfonyl and piperidinol moieties |
These spectroscopic techniques provide complementary information for comprehensive structural characterization .
Applications and Research Context
The potential applications of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol can be inferred from studies on structurally related compounds, particularly those containing the piperidinol scaffold.
Medicinal Chemistry Applications
Functionalized piperidinols have been explored for various medicinal chemistry applications, suggesting potential areas of investigation for 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol:
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Protein kinase inhibitors for potential anticancer applications, as demonstrated by related piperidinol derivatives
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Antimicrobial agents, particularly against Mycobacterium tuberculosis
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Central nervous system agents, as various piperidinol derivatives have shown activity on dopamine and norepinephrine transporters
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Antiviral compounds, as suggested by studies on related phenylpiperidinol structures
Research into these potential applications would require detailed structure-activity relationship studies and biological screening .
Chemical Research Applications
Beyond medicinal chemistry, 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol may have applications in various areas of chemical research:
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As a synthetic intermediate for the preparation of more complex molecules
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As a building block in combinatorial chemistry and diversity-oriented synthesis
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As a model compound for studying the reactivity of multifunctional organic molecules
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In the development of new synthetic methodologies for functionalized heterocycles
These applications leverage the compound's distinct functional groups and structural features .
| Hazard Type | Assessment/Recommendation |
|---|---|
| Physical Hazards | Solid substance; handle with care to avoid dust formation |
| Health Hazards | Classified as an irritant; may cause irritation to skin, eyes, and respiratory system |
| Environmental Hazards | Specific data unavailable; handle according to good laboratory practices to avoid environmental contamination |
Future Research Directions
The study of 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol presents several promising avenues for future research that could expand our understanding of its properties and potential applications.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies could provide valuable insights into how structural modifications affect the compound's properties and biological activities. Potential areas of investigation include:
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Systematic variation of the ethylsulfonyl group to determine optimal chain length and substitution pattern
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Exploration of different substituents on the aromatic ring to enhance specific activities
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Modification of the piperidinol core to investigate the impact on biological properties
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Development of a series of derivatives with optimized physicochemical and pharmacokinetic properties
These studies would contribute to the rational design of improved compounds for specific applications .
Synthetic Methodology Development
The development of efficient and scalable synthetic routes to 1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol and its analogues represents an important area for future research. Key aspects might include:
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Exploration of new catalytic methods for forming the aryl-nitrogen bond
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Development of regioselective functionalization strategies for the aromatic ring
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Investigation of green chemistry approaches to minimize environmental impact
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Design of one-pot or telescoped reaction sequences to improve synthetic efficiency
These methodological advances would facilitate the preparation of this compound and related structures for further study .
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